4'-脱甲基高哈林顿碱

描述

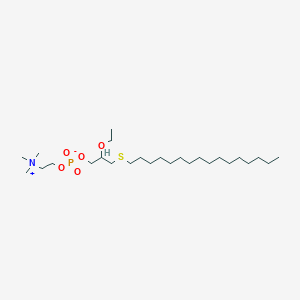

Synthesis Analysis

The synthesis of homoharringtonine derivatives, including DHHT, involves complex chemical processes designed to modify the structure and enhance the compound's biological activity. Keller, Dumas, and d'Angelo (2003) detailed the synthesis of the methyl ester side chain of homoharringtonine through a Michael addition and subsequent chemical operations, highlighting the intricate steps involved in creating these derivatives (Keller, Dumas, & d'Angelo, 2003). Robin et al. (1999) reported a semi-synthesis approach for enantiopure homoharringtonine via anhydrohomoharringtonine, showcasing another method to access these compounds (Robin et al., 1999).

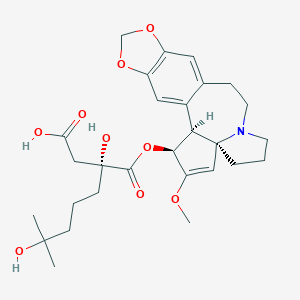

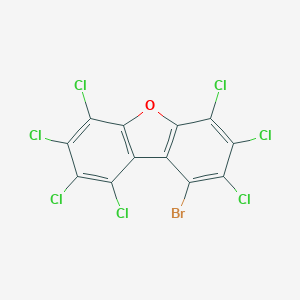

Molecular Structure Analysis

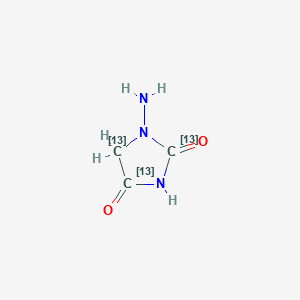

The molecular structure of DHHT, like its parent compound homoharringtonine, features a complex arrangement of rings and functional groups critical for its biological activity. Ju and Beaudry (2019) demonstrated the synthesis of homoharringtonine and cephalotaxine through furan oxidation-transannular Mannich cyclization, a method that constructs the compound's core structure efficiently (Ju & Beaudry, 2019).

Chemical Reactions and Properties

DHHT undergoes various chemical reactions that modify its structure and properties. Nguyen et al. (2016) explored the synthesis of new homoharringtonine ester chains, demonstrating the compound's versatility in chemical modifications (Nguyen et al., 2016). These reactions play a vital role in optimizing the compound's pharmacological profile.

科学研究应用

多发性骨髓瘤癌干细胞: 高哈林顿碱脂质体的聚乙二醇制剂已显示出通过诱导凋亡抑制多发性骨髓瘤癌干细胞生长的有效性 (Li et al., 2017)(来源).

眼内增殖: 高哈林顿碱已证明能够将细胞生长减少 50%,抑制玻璃体增殖,并在体内预防视网膜脱离 (Li Junping et al., 1988)(来源).

急性髓细胞白血病 (AML): 它已通过靶向 SP1/TET1/5hmC 信号通路在急性髓细胞白血病中显示出有效的抗肿瘤作用,特别是改善了 FLT3 突变患者的生存率 (Li et al., 2019)(来源).

蛋白质合成抑制: 高哈林顿碱强烈抑制人核糖体上的二苯丙氨酸合成和嘌呤霉素反应 (Tujebajeva et al., 1989)(来源).

急性非淋巴细胞白血病: 它已被有效用于治疗急性非淋巴细胞白血病,相当一部分患者达到完全缓解 (Warrell et al., 1985)(来源).

JAK2STAT5 信号通路改变: 高哈林顿碱通过改变 JAK2STAT5 信号通路有效治疗急性髓细胞白血病患者 (Tong et al., 2008)(来源).

白血病和骨髓增生异常综合征: 它已被用于治疗急性髓细胞白血病、慢性髓细胞白血病、慢性淋巴细胞白血病和骨髓增生异常综合征 (Zhang et al., 2016)(来源).

FDA 批准用于慢性髓细胞白血病: FDA 已批准高哈林顿碱/奥美西汀用于在两种或更多酪氨酸激酶抑制剂失败后治疗慢性髓细胞白血病 (Kantarjian et al., 2013)(来源).

属性

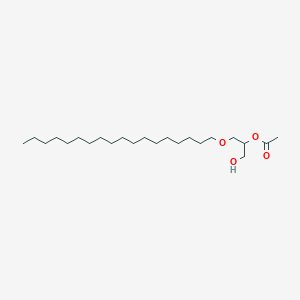

IUPAC Name |

(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNKGNYRSLLFRU-KSZYUSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650139 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Demethyl Homoharringtonine | |

CAS RN |

98599-84-9 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)